
11-Dehydro-thromboxane B2-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Dehydro-thromboxane B2-13C5 is a stable isotope-labeled compound, specifically labeled with carbon-13. It is a derivative of 11-Dehydro-thromboxane B2, which is a metabolite of thromboxane A2. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a significant role in hemostasis and thrombosis. The labeled version, this compound, is primarily used in scientific research to study thromboxane metabolism and its biological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-Dehydro-thromboxane B2-13C5 involves the incorporation of carbon-13 into the molecular structure of 11-Dehydro-thromboxane B2. This is typically achieved through a series of organic synthesis steps, including the use of labeled precursors. The exact synthetic route can vary, but it generally involves the following steps:
Preparation of Labeled Precursors: Carbon-13 labeled precursors are synthesized or purchased.
Formation of Intermediate Compounds: These precursors are then used in a series of reactions to form intermediate compounds.
Final Synthesis Step: The intermediate compounds undergo further reactions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling Up Reactions: The reactions are scaled up to produce larger quantities of the compound.
Purification: The product is purified using techniques such as chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research use
化学反应分析
Types of Reactions
11-Dehydro-thromboxane B2-13C5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate these reactions, depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of different oxidized derivatives, while reduction may yield reduced forms of the compound .
科学研究应用
11-Dehydro-thromboxane B2-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of thromboxane metabolism.
Biology: Helps in studying the role of thromboxane in various biological processes, including platelet aggregation and vasoconstriction.
Medicine: Used in research to develop new therapeutic agents targeting thromboxane pathways, particularly in cardiovascular diseases.
Industry: Employed in the development of diagnostic tools and assays to measure thromboxane levels in biological samples
作用机制
11-Dehydro-thromboxane B2-13C5 exerts its effects by mimicking the biological activity of thromboxane A2. It binds to thromboxane receptors on platelets and vascular smooth muscle cells, leading to platelet aggregation and vasoconstriction. The labeled version allows researchers to track and measure these interactions more precisely. The molecular targets include thromboxane receptors and the pathways involved in thromboxane synthesis and metabolism .
相似化合物的比较
Similar Compounds
11-Dehydro-thromboxane B2: The non-labeled version of the compound.
Thromboxane A2: The parent compound from which 11-Dehydro-thromboxane B2 is derived.
Thromboxane B2: Another metabolite of thromboxane A2.
Uniqueness
11-Dehydro-thromboxane B2-13C5 is unique due to its carbon-13 labeling, which allows for more precise tracking and measurement in metabolic studies. This makes it particularly valuable in research settings where accurate quantification of thromboxane metabolism is required .
属性
分子式 |
C20H32O6 |
|---|---|
分子量 |
373.43 g/mol |
IUPAC 名称 |
(E)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl](1,2,3,4,5-13C5)hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4+,13-12+/t15-,16-,17-,18+/m0/s1/i4+1,5+1,8+1,11+1,19+1 |
InChI 键 |
KJYIVXDPWBUJBQ-QVPVQGALSA-N |
手性 SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=[13CH]/[13CH2][13CH2][13CH2][13C](=O)O)O |
规范 SMILES |
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


methyl phosphate](/img/structure/B15135221.png)
![tetrasodium;(2Z)-3-[6-[2-[2-[2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylamino]-6-oxohexyl]-2-[(2E,4E)-5-[3,3-dimethyl-5-sulfonato-1-(3-sulfonatopropyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B15135229.png)
![2-(Dodecyldisulfanyl)ethyl 3-[[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]-[3-(2-methylimidazol-1-yl)propyl]amino]propanoate](/img/structure/B15135241.png)
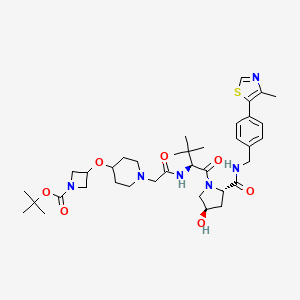
![6-bromo-5-methylidene-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B15135246.png)
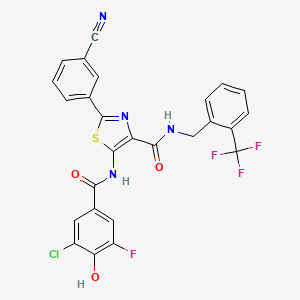
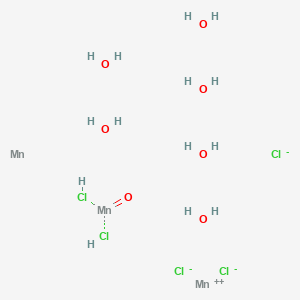
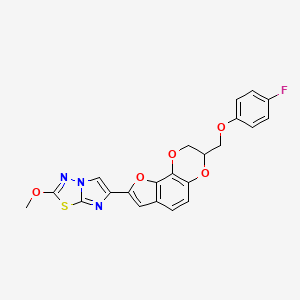
![7-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]-2,4,8,11-tetrazatricyclo[7.4.0.02,6]trideca-1(13),3,5,7,9,11-hexaene-12-carboxamide](/img/structure/B15135279.png)

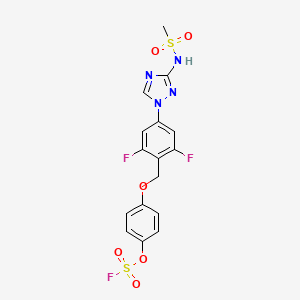
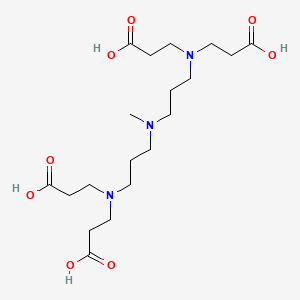

![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
